

A Technical Guide to Target Engagement Studies of GSK931145

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Compound of Interest

Compound Name: GSK931145

Cat. No.: B10773678

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This guide provides an in-depth overview of **GSK931145**, a selective inhibitor of the glycine transporter type 1 (GlyT-1), and its application in target engagement studies. Designed for researchers, scientists, and professionals in drug development, this document details the core pharmacology of **GSK931145**, experimental protocols for its use as a positron emission tomography (PET) ligand, and the associated signaling pathways.

Introduction to GSK931145 and its Target

GSK931145 is a potent and selective antagonist of the glycine transporter type 1 (GlyT-1), a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT-1, **GSK931145** increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This modulation of NMDA receptor activity is a therapeutic strategy being explored for conditions such as schizophrenia, where NMDA receptor hypofunction is implicated.^[1]

Radiolabeled with carbon-11 ([¹¹C]**GSK931145**), the compound serves as a valuable PET imaging agent to assess GlyT-1 expression and occupancy in the brain.^{[2][3][4]} This allows for direct measurement of target engagement in both preclinical and clinical studies, aiding in dose selection and confirming the mechanism of action for GlyT-1 inhibitors.^{[2][3]}

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for **GSK931145** and its use in characterizing other GlyT-1 inhibitors.

Table 1: In Vitro and In Vivo Properties of **GSK931145**

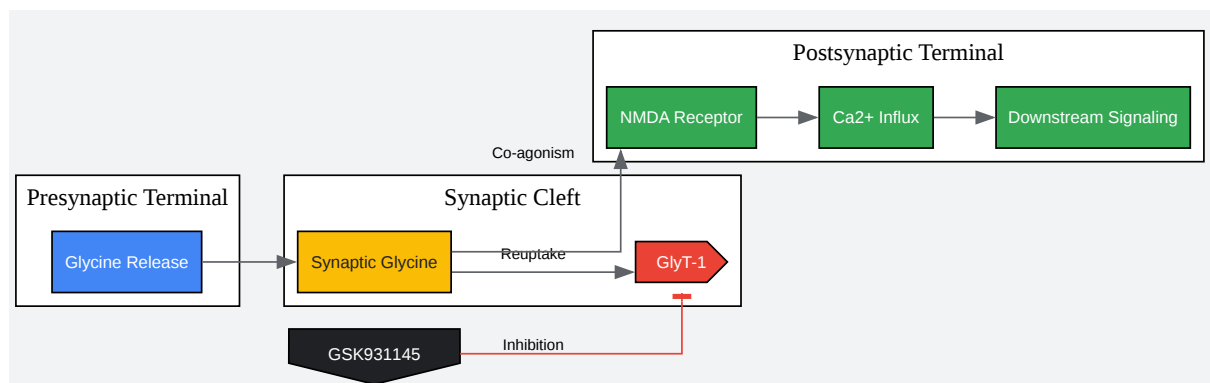
| Parameter | Value | Species/Tissue | Reference |
|------------------------------------|---------------------|--|-----------|
| pIC50 (GlyT-1) | 8.4 | - | [5] |
| pIC50 (GlyT-2) | 4.6 | - | [5] |
| pKi | 8.97 | Rat Cortex | [5] |
| logD | 2.53 | - | [5] |
| Brain-Blood AUC Ratio | 1.9 | - | [5] |
| Binding Potential (BPND) | 1.5 - 3 | Primate (Midbrain, Thalamus, Cerebellum) | [2][4] |
| Plasma Free Fraction (fP) | 0.8% | Primate | [2][4] |
| Plasma Free Fraction (fP) | 8% | Human | [2][4] |
| K1 (Plasma to Brain Transfer Rate) | 0.126 mL cm-3 min-1 | Primate | [2][4] |
| K1 (Plasma to Brain Transfer Rate) | 0.025 mL cm-3 min-1 | Human | [2][4] |

Table 2: GlyT-1 Occupancy Studies using [11C]**GSK931145**

| Compound | EC50 | Species | Reference |
|------------|------------|---------|-----------|
| GSK1018921 | 22.5 ng/mL | Primate | [2] |
| GSK1018921 | 45.7 ng/mL | Human | [2] |

Signaling Pathway and Mechanism of Action

GSK931145 exerts its effect by inhibiting the GlyT-1 transporter. This transporter is crucial for maintaining low synaptic glycine levels. By blocking GlyT-1, **GSK931145** leads to an increase in synaptic glycine, which then enhances the activation of NMDA receptors, as glycine is an obligatory co-agonist for these receptors.



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Mechanism of action of **GSK931145**.

Experimental Protocols for Target Engagement Studies

The primary method for assessing **GSK931145** target engagement is through PET imaging using its radiolabeled form, [11C]**GSK931145**.

4.1. Radiosynthesis of [11C]**GSK931145**

GSK931145 is labeled with 11C using [11C]methyl iodide or [11C]methyl triflate.[3] The final product should have a radiochemical purity of >99% as determined by high-performance liquid chromatography (HPLC) and a specific activity of >39 GBq/μmol.[5][6] The purified [11C]**GSK931145** is then formulated in normal saline for intravenous injection.[5][6]

4.2. Animal and Human PET Imaging Protocol

The following is a general protocol for in vivo PET imaging with [11C]**GSK931145**.

- **Subject Preparation:** Subjects (preclinical models or human volunteers) are positioned in the PET scanner. For arterial blood sampling, an arterial line is placed.
- **Radiotracer Administration:** A bolus injection of [11C]**GSK931145** is administered intravenously. The injected dose is recorded.
- **PET Scan Acquisition:** Dynamic PET scans are acquired for a duration of up to 120 minutes post-injection.[\[6\]](#)
- **Arterial Blood Sampling:** If a plasma input function is required, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites over time.
- **Image Analysis:**
 - Regions of interest (ROIs) are delineated on the PET images, often co-registered with anatomical MRI scans, for brain regions known to have high GlyT-1 expression (e.g., midbrain, thalamus, cerebellum).[\[2\]](#)[\[4\]](#)
 - Time-activity curves (TACs) are generated for each ROI.
 - Kinetic modeling (e.g., two-tissue compartmental model or a pseudo-reference tissue model) is applied to the TACs to estimate outcome measures such as the volume of distribution (VT) and binding potential (BPND).[\[2\]](#)
- **Occupancy Studies:** To determine the target occupancy of a non-radiolabeled GlyT-1 inhibitor, baseline PET scans are performed, followed by administration of the inhibitor at various doses. Post-dose PET scans are then acquired to measure the reduction in [11C]**GSK931145** binding. The relationship between the inhibitor's plasma concentration and the change in BPND is used to calculate the EC50.[\[2\]](#)

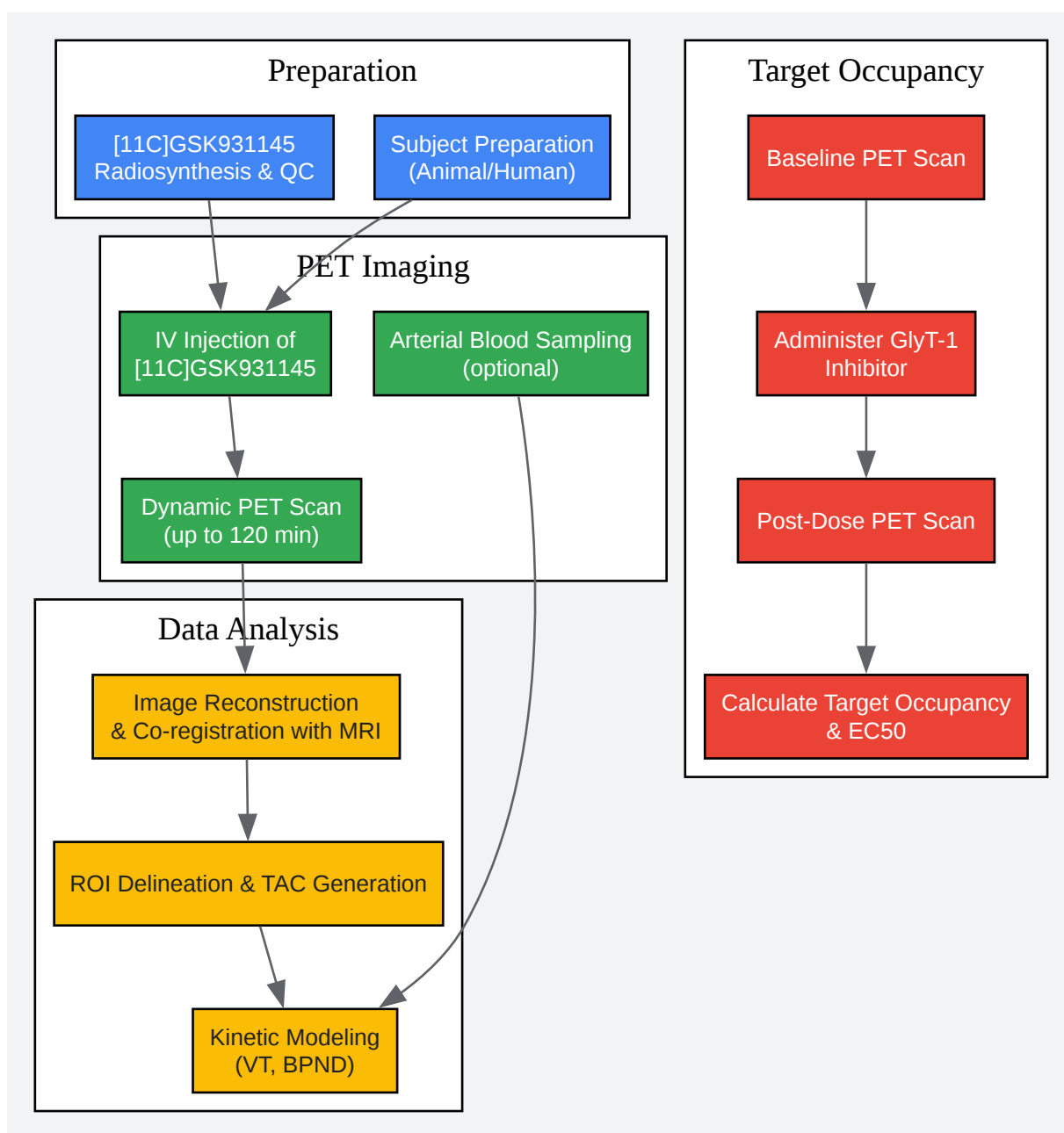
4.3. Whole-Body Biodistribution and Dosimetry

Whole-body PET scans are conducted to assess the distribution of [11C]**GSK931145** throughout the body and to calculate the radiation dose.[\[7\]](#)

- Scanning: Whole-body PET scans are acquired at multiple time points after radiotracer injection.
- ROI Delineation: ROIs are drawn on major organs (e.g., liver, kidneys, lungs).[7]
- Dosimetry Calculation: Time-activity curves for each organ are used to calculate residence times. Radiation dose estimates are then calculated using software such as OLINDA/EXM. [7] Studies in humans have shown the highest absorbed radiation dose to be in the liver, with an average effective dose of 4.02 $\mu\text{Sv}/\text{MBq}$ for males and 4.95 $\mu\text{Sv}/\text{MBq}$ for females.[7]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a target engagement study using **[11C]GSK931145** PET.



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Workflow for a $[^{11}\text{C}]\text{GSK931145}$ PET target engagement study.

Conclusion

GSK931145 is a critical tool for investigating the role of GlyT-1 in the central nervous system and for the development of novel therapeutics targeting this transporter. As a PET ligand, $[^{11}\text{C}]\text{GSK931145}$ allows for the direct in vivo quantification of GlyT-1, providing invaluable information on target engagement that can guide drug development programs. The

methodologies outlined in this guide provide a framework for conducting robust and informative target engagement studies.

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